Cas no 95-27-2 (6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine)

6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Benzothiazolamine,6-[2-(diethylamino)ethoxy]-N,N-dimethyl-
- dimazole
- [6-(2-Diaethylamino-aethoxy)-benzothiazol-2-yl]-dimethyl-amin
- [6-(2-diethylamino-ethoxy)-benzothiazol-2-yl]-dimethyl-amine
- 6-(2-Diethylaminoethoxy)-2-dimethylaminobenzothiazole
- Asterol
- Atelor
- Diamazole
- Diamethazol
- Diamethazole
- Diamthazole
- Dimazol [inn-spanish,french]
- 6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine
- ChemDiv3_000221
- 2-Benzothiazolamine, 6-(2-(diethylamino)ethoxy)-N,N-dimethyl-
- 6-(2-Diethylaminoethoxy)-2-dimethylaminobenzothiazol
- 2-Benzothiazolamine, 6-[2-(diethylamino)ethoxy]-N,N-dimethyl-
- HY-148160
- IDI1_019539
- DTXSID1046182
- CS-0613910
- Oprea1_308992
- 6-(2-Diethylaminoethylaminoethoxy)-2-dimethylaminobenzothiazole
- CHEMBL1184360
- Dimazol
- Dimazolo [DCIT]
- EINECS 202-406-5
- 6-[2-(Diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine
- 7162-33-6
- Dimazol [INN-Spanish, French]
- Tox21_111847
- NS00040442
- Q5277172
- UNII-2KL01R8ZV1
- DIMAZOLE [WHO-DD]
- 95-27-2
- EN300-18560030
- CHEBI:103934
- WGMYEOIMVYADRJ-UHFFFAOYSA-N
- AKOS001483000
- BRD-K03978601-300-01-6
- DTXCID9026182
- Oprea1_588999
- Dimazole [INN]
- Dimazolum [INN-Latin]
- 2KL01R8ZV1
- 6-[2-(Diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine #
- NCGC00160485-02
- CCG-103023
- DB13858
- CAS-95-27-2
- Diamthazole [INN:BAN]
- Benzothiazole, 6-(2-diethyl-aminoethoxy)-2-dimethylamino-
- Dimazolo
- SCHEMBL467444
- NCGC00160485-01
- 6-(2-(diethylamino)ethoxy)-N,N-dimethylbenzo[d]thiazol-2-amine
- HMS1473K01
- 6-(2-diethylaminoethyloxy)-N,N-dimethyl-1,3-benzothiazol-2-amine
- Dimazolum
-
- インチ: InChI=1S/C15H23N3OS/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4/h7-8,11H,5-6,9-10H2,1-4H3
- InChIKey: WGMYEOIMVYADRJ-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C
計算された属性
- せいみつぶんしりょう: 293.15600
- どういたいしつりょう: 293.156183
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 56.8
じっけんとくせい
- 密度みつど: 1.137
- ふってん: 400.9°Cat760mmHg
- フラッシュポイント: 196.2°C
- 屈折率: 1.601
- PSA: 56.84000
- LogP: 3.08290
6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine セキュリティ情報
6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18560030-0.05g |
6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine |
95-27-2 | 0.05g |
$2755.0 | 2023-09-18 |
6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine 関連文献
-
1. Formation of novel chelating phosphine ligands via the reaction of [WCC6H4Me-4(CO)2(η-C5H5)] with the bidentate phosphine C6H4(PH2)2-1,2; X-ray crystal structures of the complexes [W{σ,η3-C6H4(PH2)(PC{OH}CH{C6H4Me-4})-1,2}(CO)(η-C5H5)], [{Wl{C6H4(PH2)(P{Me}C{O}CH2{C6H4Me-4})-1,2}(CO)(η-C5H5)·(]1/2C4H8O), and [WCo3(μ3-CR){μ-C6H4(PH2)(PC{OH}CH{C6H4Me-4})-1,2}(CO)9(η-C5H5)](R = H or Me)James E. Denison,John C. Jeffery,Suanna Harvey,Peter Müller,K. D. Vinindra Weerasuria J. Chem. Soc. Chem. Commun. 1990 1023
-
2. Bicyclic heterocycles with nitrogen at the ring junction. Part 2. Application of the Dakin–West reaction to the synthesis of imidazo[5,1-f]-1,2,4-triazin-4(3H)-onesIsabel Charles,David W. S. Latham,David Hartley,Alexander W. Oxford,David I. C. Scopes J. Chem. Soc. Perkin Trans. 1 1980 1139
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
4. A structural study of the complexation of the sodium ion by the cryptands 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane and 4,7,1 3-trioxa-1,10-diaza bicyclo[8.5.5]icosaneStephen F. Lincoln,Ernst Horn,Michael R. Snow,Trevor W. Hambley,Ian M. Brereton,Thomas M. Spotswood J. Chem. Soc. Dalton Trans. 1986 1075
-
T. Silva,J. Bravo,T. Summavielle,F. Remi?o,C. Pérez,C. Gil,A. Martínez,F. Borges RSC Adv. 2015 5 15800
-
6. Formation of novel chelating phosphine ligands via the reaction of [WCC6H4Me-4(CO)2(η-C5H5)] with the bidentate phosphine C6H4(PH2)2-1,2; X-ray crystal structures of the complexes [W{σ,η3-C6H4(PH2)(PC{OH}CH{C6H4Me-4})-1,2}(CO)(η-C5H5)], [{Wl{C6H4(PH2)(P{Me}C{O}CH2{C6H4Me-4})-1,2}(CO)(η-C5H5)·(]1/2C4H8O), and [WCo3(μ3-CR){μ-C6H4(PH2)(PC{OH}CH{C6H4Me-4})-1,2}(CO)9(η-C5H5)](R = H or Me)James E. Denison,John C. Jeffery,Suanna Harvey,Peter Müller,K. D. Vinindra Weerasuria J. Chem. Soc. Chem. Commun. 1990 1023
-
Zeynep Akgun,Hendrik Engelbrecht,Kuo-Hsien Fan,Charles Leslie Barnes,Cathy Sue Cutler,Silvia Sabine Jurisson,Susan Zemyan Lever Dalton Trans. 2010 39 10169
-
Thomas Simler,Sylvie Choua,Andreas A. Danopoulos,Pierre Braunstein Dalton Trans. 2018 47 7888
-
Hongyuan Zhang,Wang Jieying,Liang Zhengji,Rong Fan,Qian Chen,Xueru Shan,Chunzhu Jiang,Guoying Sun New J. Chem. 2020 44 1548
-
10. Multiple-column solid-phase glycopeptide synthesisStefan Peters,Tim Bielfeldt,Morten Meldal,Klaus Bock,Hans Paulsen J. Chem. Soc. Perkin Trans. 1 1992 1163
6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amineに関する追加情報
Recent Advances in the Study of 6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine (CAS: 95-27-2) in Chemical Biology and Pharmaceutical Research
The compound 6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine (CAS: 95-27-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzothiazole derivative has shown promising potential in various therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its potential as a lead compound for drug development.
One of the key findings in recent research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated that 6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine exhibits potent inhibitory effects on certain cancer cell lines, with IC50 values in the low micromolar range. These findings suggest its potential as a novel chemotherapeutic agent, particularly for cancers that are resistant to conventional treatments.
Another area of interest is the compound's antimicrobial properties. Recent studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic pathways. These properties make it a promising candidate for the development of new antimicrobial agents, especially in light of the growing problem of antibiotic resistance.
In addition to its therapeutic potential, researchers have also been investigating the structural modifications of 6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine to improve its bioavailability and reduce potential side effects. Recent synthetic approaches have focused on introducing various substituents to the benzothiazole core, resulting in analogs with enhanced pharmacological profiles. These efforts have yielded several promising derivatives that are currently undergoing preclinical evaluation.
The pharmacokinetic properties of 6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine have also been a subject of recent investigation. Studies using animal models have provided valuable insights into its absorption, distribution, metabolism, and excretion characteristics. These findings are crucial for guiding the future development of this compound as a potential drug candidate, as they help identify potential challenges and opportunities for optimization.
Looking ahead, researchers are particularly interested in exploring the potential of 6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine in combination therapies. Preliminary data suggest that it may synergize with existing therapeutic agents, potentially allowing for lower doses and reduced side effects while maintaining or even enhancing therapeutic efficacy. This approach could be particularly valuable in the treatment of complex diseases such as cancer and chronic infections.
In conclusion, recent research on 6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine (CAS: 95-27-2) has significantly advanced our understanding of its therapeutic potential and mechanism of action. While challenges remain in terms of optimization and clinical translation, the compound represents a promising lead for the development of novel therapeutic agents across multiple disease areas. Continued research in this area is expected to yield important insights that could contribute to the development of more effective and safer treatments in the future.
95-27-2 (6-2-(diethylamino)ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine) 関連製品
- 2112006-92-3(methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate)
- 1039873-12-5((3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine)
- 1220219-36-2((1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol)
- 10314-06-4(N,N-Phthaloyl-GABA chloride)
- 1260796-87-9(4-bromo-2-fluoro-6-(piperidin-4-yl)phenol)
- 394735-18-3(N-1-(Cyclobutylmethyl)-2-(methoxymethylamino)-2-oxoethyl-carbamic Acid 1,1-Dimethylethyl Ester)
- 2227906-19-4((2S)-2-(2-bromo-4-nitrophenyl)oxirane)
- 2171653-86-2(4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid)
- 1890565-15-7(2-(3-methyl-1-benzofuran-2-yl)propan-2-ol)
- 2229601-55-0(1-(4-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol)




